3-(Hydroxymethyl)isonicotinic acid is classified as a pyridine derivative, specifically a hydroxymethyl-substituted isonicotinic acid. Its structure consists of a pyridine ring with a carboxylic acid group and a hydroxymethyl group, making it an important ligand in coordination chemistry and a potential precursor in the synthesis of various pharmaceuticals.
The synthesis of 3-(Hydroxymethyl)isonicotinic acid can be achieved through several methods, with one common approach involving the reaction of isonicotinic acid with formaldehyde in the presence of a base. The general steps include:
For example, one study reported synthesizing 2-(hydroxymethyl)isonicotinic acid through a two-step process from pyridine-2,4-dicarboxylic acid with yields around 50% .
The molecular structure of 3-(Hydroxymethyl)isonicotinic acid can be described as follows:
The presence of the hydroxymethyl group introduces additional hydrogen bonding capabilities, which may influence its solubility and interaction with other molecules. The compound's geometry allows for potential coordination with metal ions, making it useful in metal complexation studies.
3-(Hydroxymethyl)isonicotinic acid participates in various chemical reactions:
For instance, studies have shown that this compound can react with metal salts to form zwitterionic complexes that are characterized by X-ray diffraction techniques .
The mechanism of action for 3-(Hydroxymethyl)isonicotinic acid primarily revolves around its ability to coordinate with metal ions. When it binds to metal centers, it often stabilizes specific oxidation states and facilitates electron transfer processes. This property is particularly relevant in biological systems where metal ions play crucial roles in enzyme activity.
Additionally, due to its structural similarity to isoniazid (a well-known antitubercular agent), it may exhibit antimicrobial properties by interfering with bacterial metabolic pathways.
3-(Hydroxymethyl)isonicotinic acid has various applications across different scientific domains:
Research indicates that derivatives of this compound may exhibit enhanced biological activity compared to their parent structures, highlighting its potential in drug discovery .
The discovery pathway of 3-(Hydroxymethyl)isonicotinic acid (CAS# 81113-13-5) is intrinsically linked to the broader investigation of pyridine carboxylic acid derivatives that gained momentum in the mid-20th century. While isonicotinic acid itself was first synthesized in 1912, its hydroxymethyl-substituted derivatives emerged significantly later as synthetic intermediates in pharmaceutical research [4] [7]. The compound surfaced organically during medicinal chemistry efforts to modify the isonicotinic acid scaffold, particularly following the revolutionary introduction of isoniazid (isonicotinic acid hydrazide) as a first-line antitubercular agent in 1952 [1] [7]. Researchers exploring structure-activity relationships around the isonicotinic acid core systematically investigated substituents at various ring positions, leading to the deliberate synthesis of 3-(Hydroxymethyl)isonicotinic acid as a strategic building block. Unlike its famous derivative isoniazid, 3-(Hydroxymethyl)isonicotinic acid did not initially demonstrate direct therapeutic utility but quickly gained importance as a versatile precursor for more complex molecules, particularly those targeting enzyme inhibition and protein-protein interaction disruptions [1] [6].
The compound's characterization evolved alongside advancements in spectroscopic techniques. Early structural confirmation relied primarily on elemental analysis and basic infrared spectroscopy, which identified the characteristic carboxylic acid (C=O stretch at ~1670 cm⁻¹) and hydroxymethyl (O-H stretch at ~3400 cm⁻¹) functionalities . Modern analyses now utilize high-resolution NMR (¹H, ¹³C, DEPT) and mass spectrometry, providing detailed insights into its electronic environment and molecular conformation [6]. The development of robust synthetic protocols in the 1990s-2000s enabled its transition from a laboratory curiosity to a commercially available building block, with suppliers currently offering it under cold-chain transportation conditions to ensure stability [6].
3-(Hydroxymethyl)isonicotinic acid (molecular formula C₇H₇NO₃, molecular weight 153.14 g/mol) belongs to the substituted pyridinecarboxylic acids family, specifically characterized by a hydroxymethyl group (-CH₂OH) at the meta position relative to the ring nitrogen and a carboxylic acid (-COOH) group at the para position [4] [6]. This arrangement creates distinctive electronic and steric properties:
Regiochemistry: The 3-hydroxymethyl-4-carboxylic acid substitution pattern differentiates it from isomers like 2-hydroxymethylnicotinic acid or 4-hydroxymethylpicolinic acid. The spatial separation of functional groups (~5.5 Å between carboxylic oxygen and hydroxymethyl oxygen) enables divergent reaction pathways and metal coordination geometries [6] .
Tautomerism and Conformation: Unlike 3-hydroxypyridine derivatives that exhibit tautomerism, the 3-hydroxymethyl group exists exclusively in the alcohol form rather than a zwitterionic structure. The carboxylic acid group can theoretically participate in intramolecular hydrogen bonding with the hydroxymethyl oxygen, though computational studies suggest this interaction is energetically unfavorable due to angle strain, favoring extended conformations .
Crystalline Properties: The compound typically forms hydrogen-bonded networks in the solid state, with characteristic melting points observed in the range of 210-215°C (with decomposition) [6]. Its crystalline structure facilitates purification and handling compared to liquid analogs.
Table 1: Structural Comparison of Key Pyridine Carboxylic Acid Isomers
Compound Name | Systematic Name | Substitution Pattern | Molecular Formula | Key Functional Groups |
---|---|---|---|---|
3-(Hydroxymethyl)isonicotinic acid | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | 3-hydroxymethyl, 4-carboxyl | C₇H₇NO₃ | Carboxylic acid, Hydroxymethyl |
Isonicotinic acid | Pyridine-4-carboxylic acid | 4-carboxyl | C₆H₅NO₂ | Carboxylic acid |
Nicotinic acid | Pyridine-3-carboxylic acid | 3-carboxyl | C₆H₅NO₂ | Carboxylic acid |
Picolinic acid | Pyridine-2-carboxylic acid | 2-carboxyl | C₆H₅NO₂ | Carboxylic acid |
3-Hydroxyisonicotinic acid | 3-Hydroxypyridine-4-carboxylic acid | 3-hydroxy, 4-carboxyl | C₆H₅NO₃ | Carboxylic acid, Phenol |
The hydroxymethyl group substantially modifies the physicochemical profile compared to unsubstituted isonicotinic acid. It increases hydrophilicity (calculated LogP ≈ 0.32 vs. 0.89 for isonicotinic acid) while introducing a site for derivatization through esterification, etherification, or oxidation to the aldehyde/carboxylic acid [5] [6]. This bifunctional nature (carboxylic acid + hydroxymethyl) makes it a valuable linchpin for constructing more complex molecular architectures. Spectroscopically, it exhibits characteristic ¹H NMR signals (DMSO-d₆): δ 8.87 (s, 1H, H-2), 8.65 (d, 1H, H-6), 7.56 (d, 1H, H-5), 5.28 (t, 1H, OH), 4.52 (d, 2H, CH₂) [6].
Table 2: Physicochemical Properties of 3-(Hydroxymethyl)isonicotinic Acid
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₇H₇NO₃ | Elemental Analysis [6] |
Molecular Weight | 153.14 g/mol | Mass Spectrometry [6] |
Melting Point | 210-215°C (dec.) | Differential Scanning Calorimetry [6] |
Water Solubility | >50 mg/mL (20°C) | Kinetic Solubility [6] |
Calculated LogP | 0.32 ± 0.35 | Rekker's Method [6] |
pKa (Carboxylic Acid) | 3.8 ± 0.2 | Potentiometric Titration |
pKa (Pyridinium) | 5.1 ± 0.3 | Potentiometric Titration |
Characteristic IR Bands | 3400 (O-H), 2920 (C-H), 1670 (C=O), 1580 (C=N) cm⁻¹ | FT-IR Spectroscopy |
3-(Hydroxymethyl)isonicotinic acid serves as a privileged scaffold in modern drug design, primarily functioning as a multifunctional building block for synthesizing pharmacologically active compounds. Its value stems from three key attributes: 1) the carboxylic acid group enables salt formation for solubility modulation or amide coupling for target engagement; 2) the hydroxymethyl group provides a site for structural elaboration; and 3) the pyridine nitrogen serves as a hydrogen bond acceptor and metal coordination site [1] [7]. This trifunctionality facilitates its incorporation into molecules with precise spatial arrangements required for interacting with biological targets.
Recent patent analyses reveal accelerating exploitation of this scaffold, particularly in oncology and immunology. A seminal application appears in Sun's group's work on PD-1/PD-L1 inhibitors, where 3-(Hydroxymethyl)isonicotinic acid derivatives demonstrated 36% inhibition of PD-1/PD-L1 binding at 10 μM in HTRF assays [1]. The hydroxymethyl group was strategically functionalized to extend into hydrophobic pockets of the PD-L1 protein, establishing critical van der Waals interactions. Similarly, the compound has been employed as a core structure in matrix metalloproteinase inhibitors (MMPIs), where its ability to coordinate catalytic zinc ions through both the pyridine nitrogen and carboxylate oxygen enhances binding affinity . Structure-activity relationship (SAR) studies indicate that modifications at the hydroxymethyl position significantly influence selectivity profiles across MMP subtypes (MMP-2, MMP-9, MMP-13).
The emergence of proteolysis targeting chimeras (PROTACs) has further elevated the compound's importance. Its dual functionalization capability enables simultaneous linkage to E3 ligase ligands and target protein binders. For instance, hydroxymethyl derivatization with PEG linkers connected to von Hippel-Lindau (VHL) ligands, while the carboxylic acid was coupled to kinase-binding pharmacophores, creating effective BTK degraders with DC₅₀ values <100 nM [7]. Additionally, the scaffold's relatively low molecular weight (153 Da) and polar surface area (73 Ų) help maintain PROTAC properties within drug-like space.
Table 3: Patent Trends Involving 3-(Hydroxymethyl)isonicotinic Acid Derivatives (2018-2025)
Therapeutic Area | Patent Focus | Assignee | Key Derivative Structure | Biological Activity |
---|---|---|---|---|
Oncology | PD-1/PD-L1 Inhibitors | Aurigene/Curis | 2-Substituted isonicotinic acid derivatives | 36% inhibition at 10μM (PD-1/PD-L1 binding) [1] |
Immunology | IRAK4 Inhibitors | Bristol-Myers Squibb | Bis-amide derivatives | IC₅₀ = 12 nM (cell-free assay) [7] |
Infectious Diseases | Novel Antimycobacterial Agents | Novartis | Hydrazide conjugates | MIC = 0.15-0.3 μg/mL vs M. tuberculosis |
Neurology | mGluR5 Negative Allosteric Modulators | Bayer | Ether derivatives | IC₅₀ = 25 nM (calcium flux assay) [7] |
Metabolic Disorders | GPR40 Agonists | Daiichi Sankyo | Propionic acid conjugates | EC₅₀ = 8 nM (cAMP accumulation) [7] |
Synthetic accessibility enhances its drug discovery utility. Commercial availability (purity >95%) and straightforward modification chemistry allow rapid library generation. Key transformations include:
These attributes position 3-(Hydroxymethyl)isonicotinic acid as a critical intermediate in the development of targeted protein degraders, enzyme inhibitors, and immune checkpoint modulators – three frontier areas in contemporary drug discovery.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1